1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
Description
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a substituted aromatic ketone featuring a phenyl ring with an amino group (-NH₂) at position 2 and a trifluoromethoxy (-OCF₃) group at position 5. The propan-2-one backbone includes a chlorine atom at the β-carbon (position 3). Its molecular formula is C₁₀H₉ClF₃NO₂, with a molar mass of 267.63 g/mol, identical to its structural isomer due to identical substituent composition but differing in their positions on the aromatic ring .
Properties
Molecular Formula |
C10H9ClF3NO2 |
|---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
1-[2-amino-6-(trifluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO2/c11-5-6(16)4-7-8(15)2-1-3-9(7)17-10(12,13)14/h1-3H,4-5,15H2 |
InChI Key |
KTLDGSWTMICXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)CC(=O)CCl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-6-(trifluoromethoxy)phenol with a chlorinating agent to introduce the chloropropanone group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropropanone group to alcohols.
Substitution: The amino and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Key Structural and Physico-Chemical Differences:
| Property | 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one | 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one |
|---|---|---|
| Substituent Positions | Amino (2), Trifluoromethoxy (6) | Amino (3), Trifluoromethoxy (5) |
| Symmetry | Meta-substitution relative to ketone | Para-substitution between amino and trifluoromethoxy |
| Dipole Moment | Likely higher due to asymmetric substitution | Potentially lower due to para alignment |
| Solubility | Reduced in polar solvents (steric hindrance from trifluoromethoxy) | Possibly enhanced due to altered electron distribution |
| Synthetic Accessibility | May require regioselective protection/deprotection steps | Alternative routes needed for para-substitution |
The positional isomerism significantly impacts electronic and steric properties. The trifluoromethoxy group’s electron-withdrawing nature may deactivate the aromatic ring differently depending on its position relative to the amino group, affecting reactivity in further derivatization (e.g., electrophilic substitution) .
Functional Group Analogues
Chalcone Derivatives ()
Compounds like 1-(4-(4,6-diethoxy-1,3,5-triazin-2-ylamino)phenyl)-3-phenylprop-2-en-1-one share a propanone backbone but incorporate additional heterocyclic systems (e.g., triazine) and extended conjugation (chalcone). These differences enhance π-π stacking and hydrogen-bonding capabilities, likely improving antimicrobial activity compared to the simpler chloro-propanone structure of the target compound .
Pyrimidine-Based Derivatives ()
The patented compound (S)-Ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate features a pyrimidine core and trifluoroethoxy group. While both compounds include halogenated (Cl, F) and amino groups, the pyrimidine derivative’s larger, planar heterocycle and ester functionality confer distinct pharmacokinetic properties, such as enhanced metabolic stability and target binding .
Implications of Substituent Positioning
- Reactivity: The amino group’s position (ortho in the target compound vs. meta in the isomer) may influence intramolecular hydrogen bonding with the ketone oxygen, altering tautomerism or nucleophilic reactivity.
- The trifluoromethoxy group’s lipophilicity may improve membrane permeability in both isomers, but steric effects from ortho-substitution could limit target engagement .
Biological Activity
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9ClF3NO2
- Molecular Weight : 267.63 g/mol
- IUPAC Name : 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and binding affinity to biological targets, which may contribute to its pharmacological properties.
The biological activity of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that this compound may modulate various biological pathways through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that could lead to therapeutic effects.
Biological Activity Data
Research has indicated a range of biological activities associated with this compound. Below is a summary of findings from various studies:
| Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Enzyme Inhibition | Reduced activity of target enzymes |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one against various bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The presence of the trifluoromethoxy group was found to enhance its efficacy compared to similar compounds lacking this functional group.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 1-(2-Amino-3-methoxyphenyl)-3-chloropropan-2-one | Lacks trifluoromethoxy group; different reactivity |
| 1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one | Different substitution pattern leading to varied properties |
This comparison highlights how the trifluoromethoxy group contributes significantly to the biological activity and potential applications of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
